3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea
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Overview
Description
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea is a complex organic compound that features a bipyridine moiety and a urea functional group
Mechanism of Action
Target of Action
The primary target of the compound 1-([2,4’-Bipyridin]-4-ylmethyl)-3-phenethylurea is the Adaptor-Associated Kinase 1 (AAK1) . AAK1 is a Ser/Thr protein kinase that regulates clathrin-mediated endocytosis and is ubiquitous in the central nervous system (CNS) . It plays a significant role in neuropathic pain and a variety of other human diseases .
Mode of Action
1-([2,4’-Bipyridin]-4-ylmethyl)-3-phenethylurea interacts with its target, AAK1, by inhibiting its function . This compound has been identified as a highly selective, CNS penetrant, potent AAK1 inhibitor . The inhibition of AAK1 can lead to changes in cellular processes, particularly those related to clathrin-mediated endocytosis.
Pharmacokinetics
It has been reported that this compound has good cns penetration , which suggests it may have favorable absorption and distribution properties for targeting CNS-related conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea typically involves the reaction of 2,4’-bipyridine with a suitable isocyanate or carbodiimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic uses, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative with similar coordination chemistry properties.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylurea: A compound with a urea functional group but lacking the bipyridine moiety.
Uniqueness
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea is unique due to the combination of the bipyridine and urea functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-13-6-16-4-2-1-3-5-16)24-15-17-7-12-22-19(14-17)18-8-10-21-11-9-18/h1-5,7-12,14H,6,13,15H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPJIIZWOMVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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